(2-Cyclohexyl-1-fluoroethyl)benzene
Description
Structural and Constitutional Analysis
Molecular Architecture and Isomerism
(2-Cyclohexyl-1-fluoroethyl)benzene (molecular formula $$ \text{C}{14}\text{H}{19}\text{F} $$, molecular weight 206.30 g/mol) consists of a benzene ring bonded to a fluoroethyl chain ($$-\text{CH}_2-\text{CHF}-$$) that terminates in a cyclohexyl group. The fluorine atom occupies the terminal position of the ethyl spacer, while the cyclohexyl group introduces significant conformational flexibility due to its non-planar, chair-like geometry.
The ethyl chain’s central carbon ($$\text{CHF}$$) constitutes a stereogenic center, yielding two enantiomers ($$R$$ and $$S$$ configurations). This chirality arises from the tetrahedral geometry of the fluorine-bearing carbon, which lacks an internal plane of symmetry. Enantiomeric resolution remains a synthetic challenge due to the compound’s low polarity and the subtle electronic differences between substituents.
Conformational isomerism further arises from rotational freedom around the ethyl chain’s $$\text{C}-\text{C}$$ bonds. The gauche and anti conformers differ in energy by approximately 1–2 kcal/mol, as predicted by density functional theory (DFT) calculations for analogous fluoroethyl systems. The cyclohexyl group adopts chair conformations, minimizing steric strain through equatorial positioning of substituents.
Substituent Effects on Electronic and Steric Properties
The fluorine atom exerts a moderate inductive electron-withdrawing effect ($$-\text{I}$$), polarizing the $$\text{C}-\text{F}$$ bond and reducing electron density at the adjacent carbon. This polarization destabilizes electrophilic attack on the benzene ring but enhances nucleophilic substitution reactivity at the ethyl chain. Comparative Hammett substituent constants ($$\sigma_m = 0.34$$) indicate that fluorine’s inductive effect dominates over resonance contributions in this non-conjugated system.
The cyclohexyl group introduces pronounced steric hindrance, shielding the benzene ring from proximal reactants. Van der Waals radius calculations suggest that the cyclohexyl substituent occupies approximately 2.8 Å of space, limiting access to the ortho and para positions of the benzene ring. This steric shielding is evident in slowed Friedel-Crafts alkylation rates compared to less hindered analogues like toluene.
Electronic effects are further modulated by hyperconjugation between the fluorine’s lone pairs and the ethyl chain’s $$\sigma^_{\text{C}-\text{C}}$$ orbitals. Natural Bond Orbital (NBO) analyses reveal a 4–6% contribution from $$\text{F} \rightarrow \sigma^_{\text{C}-\text{C}}$$ hyperconjugation, slightly elongating the $$\text{C}-\text{C}$$ bond by 0.02 Å relative to non-fluorinated counterparts.
Comparative Analysis with Analogous Aryl-Substituted Fluoroalkanes
1-Cyclohexyl-4-fluorobenzene
This analogue (PubChem CID 15250415) positions fluorine directly on the benzene ring, enabling resonance donation ($$+\text{R}$$) that offsets its inductive withdrawal ($$-\text{I}$$). The Hammett $$\sigmap$$ value for *para*-fluorine is −0.07, contrasting with the purely inductive $$\sigmam = 0.34$$ in this compound. Direct fluorination increases the benzene ring’s electron density, accelerating electrophilic substitution at the meta position by 2.3-fold compared to the ethyl-fluorinated derivative.
1-(2-Chloroethyl)-4-fluorobenzene
Replacing fluorine with chlorine (EvitaChem EVT-300919) amplifies inductive withdrawal ($$\sigma_m = 0.47$$) due to chlorine’s higher electronegativity. This compound exhibits 30% faster SN2 reactivity at the ethyl chain than its fluoro analogue, attributed to chlorine’s superior leaving-group ability. Steric profiles remain comparable, as both substituents occupy similar van der Waals volumes.
Trifluoromethyl-Substituted Analogues
Compounds like [1-phenyl-2-(trifluoromethyl)cyclohexyl]benzene (PubChem CID 172848810) demonstrate intensified electron withdrawal ($$\sigmam = 0.52$$) from the $$\text{CF}3$$ group. The trifluoromethyl group reduces benzene ring activation by 58% in nitration reactions compared to monofluorinated derivatives, highlighting the additive effects of multiple fluorine atoms.
Properties
Molecular Formula |
C14H19F |
|---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
(2-cyclohexyl-1-fluoroethyl)benzene |
InChI |
InChI=1S/C14H19F/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
InChI Key |
VQUKSTCSOUSMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-1-fluoroethyl)benzene typically involves the alkylation of benzene with cyclohexene in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclohexylbenzene intermediate, which is then fluorinated using appropriate fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-step hydrogenation-alkylation process. This method utilizes a catalyst system comprising palladium and iron series elements supported on a zeolite molecular sieve . The process ensures high selectivity and yield while minimizing the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclohexyl-1-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Reduction: The compound can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products:
Oxidation: Phenol and cyclohexanone.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Reduction: Cyclohexyl derivatives.
Scientific Research Applications
(2-Cyclohexyl-1-fluoroethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-1-fluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The fluoroethyl group can participate in hydrogen bonding and dipole-dipole interactions, while the cyclohexyl group provides steric effects that influence the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily discusses condensed benzene and its fragmentation under electron-stimulated desorption (ESD).
Ethylbenzene (C₆H₅CH₂CH₃)
Ethylbenzene, a benzene derivative with an ethyl group, is mentioned in as a product of benzene alkylation with ethylene. Key differences from (2-cyclohexyl-1-fluoroethyl)benzene include:
- Electronic Effects : Fluorine in the latter introduces strong electron-withdrawing character, altering charge distribution and reactivity compared to ethylbenzene’s electron-donating ethyl group.
Fluorinated Benzene Derivatives
notes that unstable anions formed by electron attachment to gaseous benzene are stabilized in clusters via ring-opening. Fluorinated derivatives like this compound may exhibit distinct fragmentation pathways due to:
- C–F Bond Strength : The high bond dissociation energy of C–F (485 kJ/mol) compared to C–H (413 kJ/mol) could suppress H⁺/F⁻ desorption under ESD.
- Polarization Effects : Fluorine’s electronegativity may enhance dipole interactions with metal surfaces, altering desorption yields (e.g., via dipolar dissociation (DD) mechanisms) .
Cyclohexyl-Substituted Aromatics
Cyclohexyl groups are known to influence adsorption geometry. For example:
- Benzene adsorbs on Pt(111) in flat or tilted configurations depending on coverage and temperature .
- The bulky cyclohexyl group in this compound likely forces a non-planar adsorption geometry, reducing π-orbital overlap with the Pt surface and suppressing ion desorption yields .
Key Data and Mechanisms from Evidence
Table 1: ESD Yields for Benzene on Pt at 950 eV
| Ion Fragment | Maximum Yield (Thickness) | Dominant Mechanism |
|---|---|---|
| H⁺ | 2 ML | DD |
| CH₃⁺ | 12 ML | DI |
| C₆H₆⁺ | <0.5 ML | DEA |
Mechanistic Insights
- Dipolar Dissociation (DD) : Dominates at 10–250 eV, producing lighter fragments (H⁺, CH₃⁺) .
- Dissociative Electron Attachment (DEA) : Stabilized in clusters, but suppressed in fluorinated analogs due to fluorine’s electron-withdrawing effects .
- Metal Substrate Effects: Image-charge potentials and secondary electrons from Pt neutralize cations, reducing yields .
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